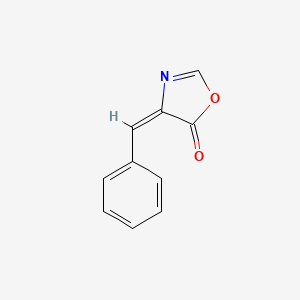
4-Benzylideneoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylideneoxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The structure of this compound includes a benzylidene group attached to the oxazolone ring, which imparts unique chemical properties and reactivity to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Benzylideneoxazol-5(4H)-one can be synthesized through various methods. One common approach involves the reaction of hippuric acid with aldehydes in the presence of acetic anhydride and a catalyst such as dodecatungstophosphoric acid . Another method involves the use of microwave irradiation to facilitate the reaction between hippuric acid and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylideneoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Benzylideneoxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Benzylideneoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and may interfere with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
4-Benzylideneoxazol-5(4H)-one can be compared with other similar compounds, such as:
Oxazol-5(4H)-ones: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and biological activity.
Benzoxazolones: These compounds contain a benzene ring fused to the oxazolone ring and exhibit different chemical properties and applications.
The uniqueness of this compound lies in its specific benzylidene substitution, which imparts distinct chemical and biological properties compared to other oxazolones and benzoxazolones .
Propriétés
Numéro CAS |
5839-91-8 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H7NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |
Clé InChI |
IZKYDJIWHDHZOH-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)OC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


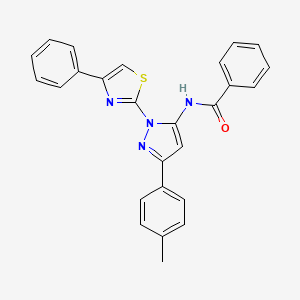
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
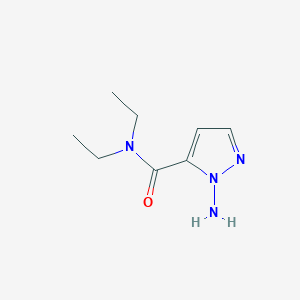
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

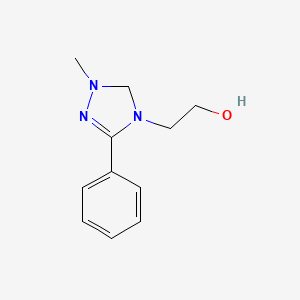
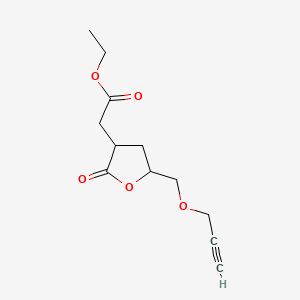
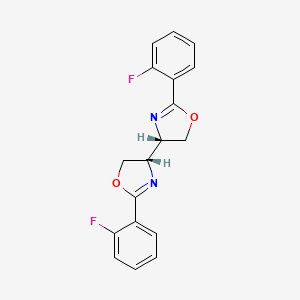
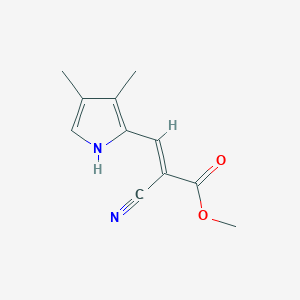
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
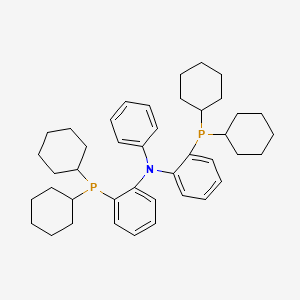
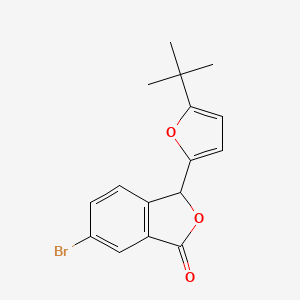
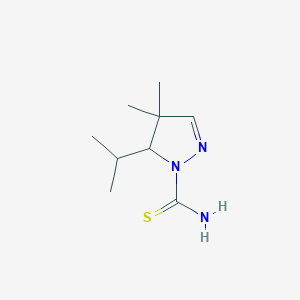
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
